2-Hydroxyethanesulfonic acid (CAS 107-36-8), commonly known as isethionic acid, is a highly water-soluble, strongly acidic aliphatic sulfonic acid (pKa ~1.39) characterized by the presence of a beta-hydroxyl group [1]. In industrial procurement, it is primarily sourced as an aqueous solution or as its sodium salt (sodium isethionate) to serve three distinct commercial functions: as a high-performance electrolyte and flux in metal plating, as a premium pharmaceutical counterion for drug formulation, and as the essential precursor for acyl isethionate surfactants. Unlike simple alkanesulfonic acids, the bifunctional nature of isethionic acid—combining a strongly ionizing sulfonate group with a reactive hydroxyl moiety—allows it to undergo esterification with fatty acids to produce mild, high-foaming surfactants (e.g., sodium cocoyl isethionate) [2]. Furthermore, its specific electrochemical behavior and non-oxidizing nature make it a critical material for high-speed tin and tin-alloy electroplating workflows, where it prevents the oxidation of stannous ions while ensuring superior deposit morphology [3].
Procurement attempts to substitute 2-hydroxyethanesulfonic acid with cheaper, more common acids like methanesulfonic acid (MSA) or sulfuric acid routinely fail due to critical structural and electrochemical differences [1]. In surfactant manufacturing, MSA and sulfuric acid lack the beta-hydroxyl group required for direct esterification with fatty acid chlorides, making them chemically incapable of yielding acyl isethionates (such as SCI), forcing manufacturers to rely on harsher sulfate-based surfactants [2]. In high-speed tin electroplating, MSA dragged into the acid flux causes a well-documented post-reflow defect known as 'blue haze,' which severely degrades the visual appearance and corrosion resistance of the tin deposit [3]. Isethionic acid uniquely eliminates this blue haze defect while maintaining equivalent or superior electrical conductivity compared to standard inorganic acids. Furthermore, in pharmaceutical salt screening, standard methanesulfonate (mesylate) or hydrochloride salts often fail to provide the extended aqueous stability achieved by isethionate salts, leading to premature API precipitation in liquid formulations [4].
In high-speed tin electroplating processes, the choice of acid electrolyte and flux directly impacts the final surface quality. Studies comparing alkanol sulfonic acids against standard alkyl sulfonic acids demonstrate that when methanesulfonic acid (MSA) is present in the acid flux, the resulting tin surface develops an undesirable 'blue haze' after thermal reflow, compromising corrosion resistance. Replacing MSA with 2-hydroxyethanesulfonic acid (isethionic acid) completely eliminates the blue haze formation while maintaining optimal stannous ion stability and high electrical conductivity [1].
| Evidence Dimension | Post-reflow surface defect rate and corrosion resistance |
| Target Compound Data | Isethionic acid (ISA) flux yields a defect-free, bright tin surface with no blue haze. |
| Comparator Or Baseline | Methanesulfonic acid (MSA) flux produces an undesirable 'blue haze' on the surface layer. |
| Quantified Difference | Complete elimination of the blue haze defect, improving yield and corrosion resistance. |
| Conditions | High-speed tin electroplating followed by thermal reflow at >250°C. |
For electronics manufacturing and metal finishing, procuring isethionic acid over MSA prevents costly post-reflow surface defects and ensures reliable corrosion resistance in tin-plated components.
When formulating highly lipophilic basic drugs, such as butenolide endothelin antagonists, standard acid addition salts often fail to provide sufficient solubility or stability. Head-to-head salt screening revealed that while the free base exhibited solubility of <0.25 mg/mL, the isethionic acid salt achieved excellent aqueous solubility of ≥250 mg/mL. Furthermore, a 50 mg/mL solution of the isethionate salt showed no precipitation for >120 hours, outperforming other evaluated salts including methanesulfonate, hydrochloride, and acetate, which exhibited either lower initial solubility or rapid precipitation within hours [1].
| Evidence Dimension | Aqueous solubility and solution stability of basic API salts |
| Target Compound Data | Isethionate salt: ≥250 mg/mL solubility; stable for >120 hours without precipitation. |
| Comparator Or Baseline | Free base: <0.25 mg/mL. Other salts (MSA, HCl): lower solubility or precipitation within 2 hours. |
| Quantified Difference | >1000-fold increase in solubility vs. free base, with significantly extended duration of solubility vs. standard salts. |
| Conditions | 50 mg/mL API solution in pH 7.4 phosphate buffer at room temperature. |
Pharmaceutical buyers formulating poorly soluble basic APIs should prioritize isethionic acid for salt formation to guarantee high-concentration liquid dosing and long-term shelf stability.
2-Hydroxyethanesulfonic acid is the mandatory precursor for synthesizing sodium cocoyl isethionate (SCI). Compared to traditional alkyl sulfates like sodium lauryl sulfate (SLS), which are derived from sulfuric acid, SCI possesses a lower charge density and a larger polar head group. This structural difference, imparted by the isethionate backbone, significantly reduces the surfactant's binding affinity to the stratum corneum, resulting in drastically lower epidermal irritation and dryness while maintaining a high plateau surface tension (38 mN/m) and excellent foaming capacity [1].
| Evidence Dimension | Epidermal irritation and stratum corneum binding |
| Target Compound Data | Acyl isethionates (derived from isethionic acid) show minimal stratum corneum binding and low irritation. |
| Comparator Or Baseline | Alkyl sulfates (SLS, derived from sulfuric acid) exhibit high protein denaturation and skin binding. |
| Quantified Difference | Significant reduction in skin dryness and irritation metrics due to lower charge density and larger head group. |
| Conditions | Topical application models for personal care cleansing formulations. |
Procurement teams in the personal care sector must source isethionic acid to manufacture premium, sulfate-free 'syndet' bars and baby shampoos where SLS/SLES substitution is clinically unacceptable.
In the design of chemotherapeutic alkylating agents, replacing methanesulfonate leaving groups with isethionate esters yields profound improvements in safety and physical properties. A comparison between the standard drug busulfan (1,4-butanediol dimethanesulfonate) and its isethionate analog (1,4-butanediol diisethionate) demonstrated that the isethionate derivative possesses a 12-fold improvement in water solubility. In murine models (P388 and Meth A), the isethionate analog significantly increased life span and exhibited a highly favorable neutrophil-selective toxicity profile, making it definitively less toxic to the host than the methanesulfonate baseline [1].
| Evidence Dimension | Aqueous solubility and in vivo host toxicity |
| Target Compound Data | 1,4-butanediol diisethionate: 12-fold higher solubility; significantly reduced host toxicity. |
| Comparator Or Baseline | Busulfan (dimethanesulfonate): Poor solubility; high systemic toxicity. |
| Quantified Difference | 12x solubility improvement and superior survival extension in P388/Meth A models. |
| Conditions | In vitro solubility assays and in vivo murine leukemia/sarcoma models. |
For medicinal chemistry procurement, the isethionic acid ester group serves as a superior, highly hydrophilic alternative to methanesulfonates, enabling the design of safer biological alkylating agents.
Where this compound is the right choice: Isethionic acid is the optimal electrolyte and flux component for continuous, high-speed tin plating of steel strips and electronic components. Because it completely eliminates the post-reflow 'blue haze' defect associated with methanesulfonic acid, it is specifically procured to ensure bright, defect-free, and highly corrosion-resistant tin finishes [1].
Where this compound is the right choice: In the industrial synthesis of premium personal care ingredients, isethionic acid is the mandatory precursor. Its unique beta-hydroxyl group allows for direct esterification with fatty acids to produce sodium cocoyl isethionate (SCI). It is the exact compound required when a manufacturer needs to transition away from harsh alkyl sulfates (SLS) to produce ultra-mild, low-irritation syndet bars and facial cleansers [2].
Where this compound is the right choice: Isethionic acid is highly recommended as a counterion during the formulation of lipophilic, basic active pharmaceutical ingredients. As demonstrated with complex endothelin antagonists, forming an isethionate salt can increase aqueous solubility by over 1000-fold compared to the free base, providing superior long-term solution stability over standard hydrochloride or methanesulfonate salts [3].
Where this compound is the right choice: In oncology drug discovery, isethionic acid is used to synthesize isethionate esters as biological alkylating agents. It is prioritized over methanesulfonic acid when researchers need to drastically improve the aqueous solubility of the drug candidate (e.g., busulfan analogs) while simultaneously reducing systemic host toxicity and improving neutrophil selectivity [4].
Corrosive